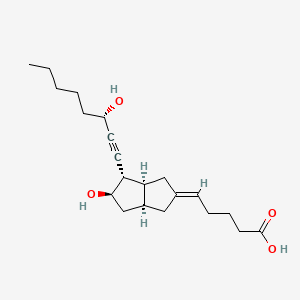![molecular formula C14H14N4O2S B1672368 [(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate
Descripción general
Descripción
GSK2210875 is a synthetic organic compound that functions as an antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various neurological processes, and antagonists like GSK2210875 are of interest for their potential therapeutic applications in treating anxiety disorders and other neurological conditions .
Métodos De Preparación
The synthesis of GSK2210875 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods are not widely documented, but the compound is synthesized in research laboratories using standard organic synthesis techniques .
Análisis De Reacciones Químicas
GSK2210875 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
GSK2210875 has several scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of mGluR5 antagonists.
Biology: Helps in understanding the role of mGluR5 in neurological processes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals targeting mGluR5
Mecanismo De Acción
GSK2210875 exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate various neurological pathways involved in anxiety and other conditions. The molecular targets and pathways include the inhibition of glutamate signaling, which plays a crucial role in synaptic plasticity and neuronal communication .
Comparación Con Compuestos Similares
GSK2210875 is unique compared to other mGluR5 antagonists due to its specific structure and high oral bioavailability. Similar compounds include:
MPEP: Another mGluR5 antagonist with a different chemotype.
Fenobam: Known for its anxiolytic effects but with a different mechanism of action.
ADX-47273: A positive allosteric modulator of mGluR5, contrasting with the antagonistic action of GSK2210875
These compounds highlight the diversity in targeting mGluR5 and the unique properties of GSK2210875 in terms of its structure and pharmacokinetics.
Propiedades
Fórmula molecular |
C14H14N4O2S |
|---|---|
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
[(1R)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate |
InChI |
InChI=1S/C14H14N4O2S/c1-9-12(21-13-15-8-16-18(9)13)10(2)20-14(19)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,19)/t10-/m1/s1 |
Clave InChI |
AOUUMBPBMVOBSP-SNVBAGLBSA-N |
SMILES isomérico |
CC1=C(SC2=NC=NN12)[C@@H](C)OC(=O)NC3=CC=CC=C3 |
SMILES |
CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC=CC=C3 |
SMILES canónico |
CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK2210875; GSK 2210875; GSK-2210875. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



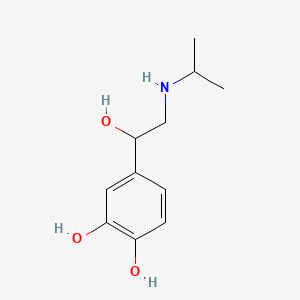
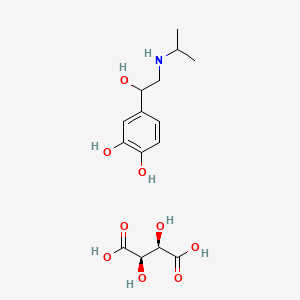

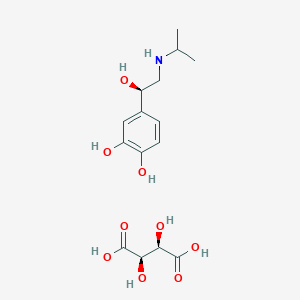
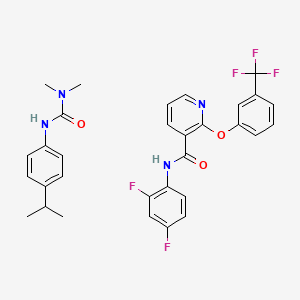

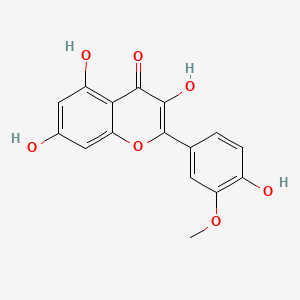
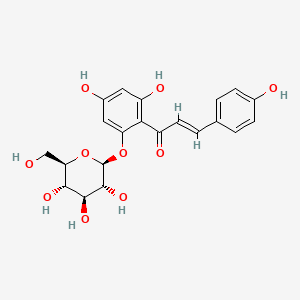

![(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate](/img/structure/B1672298.png)
![2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672300.png)
![1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene](/img/structure/B1672301.png)

